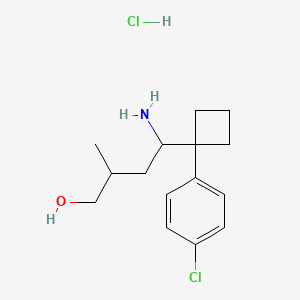

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a biochemical compound primarily used in proteomics research. It is an intermediate in the synthesis of other analogues of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. The molecular formula of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is C15H22ClNO•HCl .

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .

化学反应分析

Types of Reactions

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .

科学研究应用

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.

Industry: The compound is used in the development of new pharmaceuticals and biochemical assays

作用机制

The mechanism of action of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride involves its role as an intermediate in the synthesis of Sibutramine analogues. These analogues act as serotonin and noradrenaline reuptake inhibitors, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and is associated with effects such as appetite suppression and weight loss .

相似化合物的比较

Similar Compounds

Sibutramine: The parent compound, known for its role as a serotonin and noradrenaline reuptake inhibitor.

De(N,N,3-trimethyl) Sibutramine Hydrochloride: An analogue of Sibutramine with similar pharmacological properties.

Uniqueness

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of various Sibutramine analogues. These modifications can lead to differences in pharmacological activity and potential therapeutic applications .

生物活性

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a notable compound in the pharmacological landscape, primarily recognized as an intermediate in the synthesis of Sibutramine analogues. This compound exhibits significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRIs), which has implications for appetite suppression and energy expenditure.

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is structurally related to Sibutramine, which is known to influence neurotransmitter levels in the central nervous system. The compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its appetite-suppressing effects, making it a candidate for obesity management.

Pharmacological Profile

The pharmacological activity of (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride can be summarized as follows:

| Target | Activity |

|---|---|

| Serotonin Transporter (SERT) | Inhibition (Potent) |

| Norepinephrine Transporter (NET) | Inhibition (Moderate) |

| Dopamine Transporter (DAT) | Minimal Inhibition |

The compound's ability to inhibit SERT and NET suggests its potential effectiveness in managing weight by reducing appetite and increasing energy expenditure through enhanced sympathetic activity.

Clinical Studies

- Weight Management Trials : A study involving obese patients demonstrated that sibutramine, through its metabolites including (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, resulted in significant weight loss compared to placebo groups. The mean weight loss after six months was approximately 6.8 kg in the treatment group versus 3.1 kg in controls, indicating a substantial efficacy in appetite suppression and metabolic enhancement .

- Biochemical Effects : Another investigation assessed the impact of sibutramine on various biochemical parameters over 12 weeks. Results showed significant reductions in total cholesterol, triglycerides, and glucose levels, alongside increased antioxidant enzyme activity, highlighting the compound's multifaceted benefits beyond mere weight loss .

Case Studies

A notable case reported severe adverse effects associated with sibutramine use, including cardiac arrest due to QT interval prolongation. This emphasizes the importance of monitoring cardiovascular health when using compounds like (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, especially in populations with pre-existing conditions .

Safety Profile

While the compound shows promise for weight management, safety concerns have been raised regarding its cardiovascular effects. The risk of increased heart rate and QT prolongation necessitates careful patient selection and monitoring during treatment .

属性

IUPAC Name |

4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIZALIKJURKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。